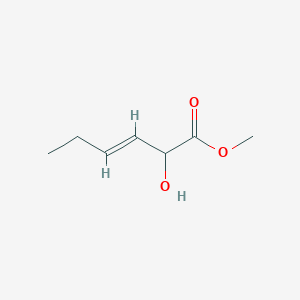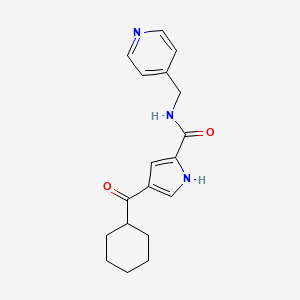
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CCPC) is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. It is an aromatic heterocyclic compound that is composed of pyrrole, cyclohexylcarbonyl, and 4-pyridinylmethyl groups. CCPC has been studied for its ability to interact with proteins and enzymes and has been found to have a wide range of applications, including in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Enaminones and Structural Analysis
Studies have explored the structural characteristics of enaminones, compounds related to 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, highlighting their potential as anticonvulsant agents. The crystal structure analysis of these compounds provides insights into their hydrogen bonding and molecular conformations, which are crucial for understanding their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Novel Polyamides and Material Science
Research in material science has led to the development of new polyamides through the polycondensation reaction of related compounds with aromatic diamines. These polyamides exhibit unique properties, such as high yield, inherent viscosities, and thermal stability, making them valuable for various applications in the field of polymers and advanced materials (Faghihi & Mozaffari, 2008).
Organic Chemistry and Synthesis Methods
The synthesis and functionalization of pyrrole derivatives demonstrate the versatility of this compound in organic chemistry. These studies focus on the development of efficient methods for creating biologically active compounds and exploring novel reaction pathways, contributing to the advancement of synthetic chemistry (Demir, Akhmedov, & Sesenoglu, 2002).
Eigenschaften
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(14-4-2-1-3-5-14)15-10-16(20-12-15)18(23)21-11-13-6-8-19-9-7-13/h6-10,12,14,20H,1-5,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFNUHQRLIFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
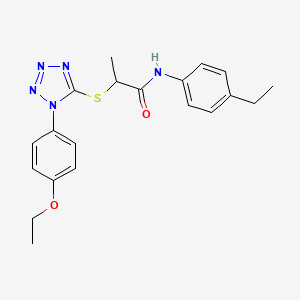

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)
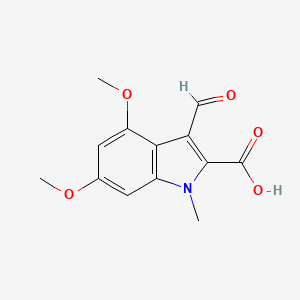
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2893679.png)
![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)
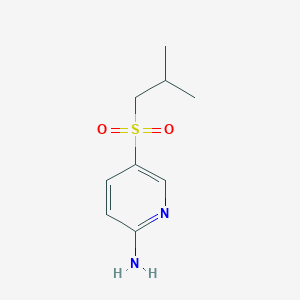

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)


![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)
